molecular formula C19H19N3O4S B11482137 [4-({[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)phenyl]acetic acid

[4-({[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)phenyl]acetic acid

Cat. No.: B11482137
M. Wt: 385.4 g/mol
InChI Key: XYHNLHKVVPUDLV-UHFFFAOYSA-N
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Description

2-(4-{2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)ACETIC ACID is a complex organic compound that features a benzimidazole core structure. Benzimidazoles are known for their broad range of biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)ACETIC ACID typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The ethoxy group is introduced via alkylation reactions, while the sulfanyl group is incorporated through thiolation reactions. The final step involves the acylation of the benzimidazole derivative with acetic acid derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and easy purification.

Chemical Reactions Analysis

Types of Reactions

2-(4-{2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

2-(4-{2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)ACETIC ACID has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-{2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, modulating their activity. The ethoxy and sulfanyl groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-(4-{2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)ACETIC ACID: A similar compound with a methoxy group instead of an ethoxy group.

    2-(4-{2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)PROPIONIC ACID: A similar compound with a propionic acid group instead of an acetic acid group.

Uniqueness

2-(4-{2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)ACETIC ACID is unique due to the presence of the ethoxy group, which may enhance its lipophilicity and membrane permeability, potentially leading to improved biological activity and pharmacokinetic properties compared to its analogs.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

2-[4-[[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]phenyl]acetic acid

InChI

InChI=1S/C19H19N3O4S/c1-2-26-14-7-8-15-16(10-14)22-19(21-15)27-11-17(23)20-13-5-3-12(4-6-13)9-18(24)25/h3-8,10H,2,9,11H2,1H3,(H,20,23)(H,21,22)(H,24,25)

InChI Key

XYHNLHKVVPUDLV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)CC(=O)O

Origin of Product

United States

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